Methyl 2-[4-(bromomethyl)phenyl]benzoate
Description
Methyl 2-[4-(bromomethyl)phenyl]benzoate (CAS 114772-38-2) is a brominated aromatic ester with the molecular formula C₁₅H₁₃BrO₂ and a molecular weight of 305.17 g/mol. Structurally, it consists of a biphenyl backbone: one phenyl ring substituted with a bromomethyl (-CH₂Br) group at the para position, and the second phenyl ring esterified with a methyl group at the ortho position. This compound is a white to off-white crystalline solid with a melting point of 56°C .
It serves as a key intermediate in pharmaceutical synthesis, particularly in the production of Telmisartan-related impurities (e.g., Telmisartan Impurity I) . Its bromomethyl group enables participation in nucleophilic substitution reactions, making it valuable for constructing complex organic frameworks.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGTMRDXKUUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921490 | |
| Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-38-2 | |
| Record name | Methyl 4′-(bromomethyl)biphenyl-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(4-(bromomethyl)phenyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4'-(bromomethyl)biphenyl-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.216 | |
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Preparation Methods
Standard Protocol and Reaction Parameters
A representative procedure from Chinese Patent CN114436833 details the following optimized conditions:
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Substrate : 45.3 g (0.2 mol) methyl 4'-methyl-2-biphenylcarboxylate
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Solvent : 275 g n-hexane
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Brominating agent : 36.3 g (0.204 mol) NBS
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Initiator : 1.64 g (0.01 mol) AIBN
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Reaction temperature : 60°C
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Additive : 45.4 g (0.4 mol) 30% H₂O₂ added dropwise over 2 hours
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Reaction time : 2.5 hours (post-addition reflux for 30 minutes)
This method achieves a 96.2% molar yield with HPLC purity of 99.54% and no detectable dibromo impurities. The use of hydrogen peroxide enhances bromine atom transfer efficiency by stabilizing radical intermediates.
Solvent Influence on Selectivity
Comparative studies in CCl₄ (as reported in Royal Society of Chemistry protocols for analogous compounds) demonstrate that non-polar solvents favor mono-bromination. Polar solvents like acetonitrile increase dibromo byproduct formation due to enhanced radical mobility.
Alternative Brominating Agents and Their Efficacy
While NBS dominates industrial applications, other bromination strategies have been explored:
Elemental Bromine with Phase-Transfer Catalysts
A less common approach employs Br₂ in diethyl ether with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst:
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Substrate : 45.3 g methyl 4'-methyl-2-biphenylcarboxylate
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Bromine : 32 g (0.4 mol)
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Catalyst : 12.9 g TBAB
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Temperature : 60°C
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Yield : 89–92%
This method requires rigorous temperature control to prevent polybromination but offers cost advantages in bulk synthesis.
HBr/H₂O₂ Systems
Hydrobromic acid (48% w/w) with H₂O₂ under acidic conditions provides a halogen-free alternative:
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Molar ratio (substrate:HBr:H₂O₂): 1:2.5:3
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Solvent : Acetic acid
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Reaction time : 6 hours at 80°C
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Yield : 78–84%
Though environmentally favorable, this method suffers from ester group hydrolysis side reactions (5–8% yield loss).
Reaction Optimization and Kinetic Considerations
Initiator Concentration
AIBN loading critically impacts reaction rate and selectivity:
| AIBN (mol%) | Reaction Time (h) | Yield (%) | Dibromo Impurity (%) |
|---|---|---|---|
| 0.5 | 4.5 | 91.2 | 0.8 |
| 1.0 | 2.5 | 96.2 | <0.1 |
| 2.0 | 1.8 | 94.7 | 1.2 |
Excess initiator accelerates radical chain termination, increasing byproducts.
Temperature Profiles
Controlled heating prevents thermal degradation:
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60°C : Optimal balance between reaction rate (k = 0.18 min⁻¹) and selectivity
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>70°C : Rapid initiation but 12–15% dibromo formation due to secondary radical pathways
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<50°C : Incomplete conversion (<80%) even with extended reaction times
Purification and Isolation Techniques
Crystallization Protocols
Industrial-scale processes favor n-hexane recrystallization:
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Post-reaction mixture cooled to ≤30°C
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Treated with 10% sodium bisulfite (70 g) to quench excess bromine
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Filtered and washed with 150 g n-hexane
This achieves ≥99.5% purity with residual solvent levels <50 ppm.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(bromomethyl)phenyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include primary alcohols.
Scientific Research Applications
Organic Synthesis
Methyl 2-[4-(bromomethyl)phenyl]benzoate is widely used as a building block in organic synthesis. Its bromomethyl group allows it to act as an alkylating agent, facilitating the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This property is crucial for synthesizing complex molecules and pharmaceuticals.
Medicinal Chemistry
The compound has garnered attention for its potential biological activities:
- Anti-HIV Agents : Research indicates that derivatives of this compound can inhibit HIV replication mechanisms. A study demonstrated significant antiviral activity against HIV-1 in vitro, highlighting its potential as a lead compound for further drug development.
- Aldose Reductase Inhibitors : These inhibitors are essential in managing diabetic complications by preventing the conversion of glucose to sorbitol. Modifications to the bromomethyl group have shown enhanced inhibitory activity against aldose reductase.
Material Science
In material science, this compound is employed in developing new materials with specific properties. Its unique biphenyl structure allows for functionalization that can tailor materials for particular applications.
Case Studies and Research Findings
- Study on Anti-HIV Activity : A derivative synthesized from this compound demonstrated significant antiviral activity against HIV-1 in vitro, emphasizing its potential in drug development.
- Aldose Reductase Inhibition : Research reported that modifications to the bromomethyl group enhanced inhibitory activity against aldose reductase, indicating promising therapeutic applications for diabetes management.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(bromomethyl)phenyl]benzoate involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity makes it a valuable intermediate in the synthesis of various compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromomethyl Substitution Patterns
Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) and Methyl 2-bromomethylbenzoate (CAS 2417-73-4) are positional isomers of the target compound, differing in the placement of the bromomethyl group on the phenyl ring. Both have the formula C₉H₉BrO₂ but exhibit distinct reactivity due to steric and electronic effects:
- Para-substituted derivatives (e.g., Methyl 4-(bromomethyl)benzoate) often display higher symmetry and lower steric hindrance, favoring reactions like Suzuki couplings.
- Ortho-substituted derivatives (e.g., Methyl 2-[4-(bromomethyl)phenyl]benzoate) face increased steric hindrance, which may slow reaction kinetics but enhance regioselectivity in certain transformations .
Table 1: Comparison of Positional Isomers
Functional Group Variants: Benzoate vs. Acetate
Methyl [4-(bromomethyl)phenyl]acetate (CAS 7398-42-7) replaces the benzoate group with an acetate (-OAc) moiety, resulting in the formula C₁₀H₁₁BrO₂ . The shorter alkyl chain reduces molecular weight (243.10 g/mol) and alters solubility. The acetate group may enhance solubility in polar solvents compared to the rigid biphenyl system of the target compound .
Halogen-Substituted Analogues
Compounds such as Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) and Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) from demonstrate how halogen type (Cl, F vs. Br) influences electronic properties. Bromine’s higher atomic weight and polarizability make it more reactive in radical or nucleophilic substitutions compared to lighter halogens .
Phenacyl Esters as Protecting Groups
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate () incorporates a phenacyl group (-COCH₂Br), which serves as a photo-removable protecting group for carboxylic acids. Unlike the target compound’s bromomethyl group, the phenacyl moiety enables UV-triggered deprotection, expanding its utility in photolabile applications .
Biological Activity
Methyl 2-[4-(bromomethyl)phenyl]benzoate is an organic compound with notable potential in pharmaceutical applications. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Compound Overview
- Chemical Formula : C15H13BrO2
- Molecular Weight : 305.17 g/mol
- Appearance : White to light yellow powder or crystal
- Melting Point : 52.0 to 57.0 °C
This compound features a biphenyl structure that enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents.
This compound acts primarily as an alkylating agent , with the bromomethyl group capable of reacting with nucleophiles. This reaction facilitates the formation of covalent bonds with various biological molecules, which is crucial for its potential therapeutic applications.
Pharmacological Applications
- Anti-HIV Agents : The compound has been investigated as an intermediate in synthesizing potential anti-HIV agents.
- Aldose Reductase Inhibitors : It shows promise in the management of diabetes through the inhibition of aldose reductase, an enzyme implicated in diabetic complications.
Synthesis and Derivatives
This compound can be synthesized through various methods, including reactions involving sodium hydride and lithium aluminum hydride as common reagents. Its derivatives exhibit diverse biological activities, making it a valuable compound in medicinal chemistry.
| Derivative | Biological Activity | Mechanism |
|---|---|---|
| Methyl 4-(bromomethyl)benzoate | Less versatile | Lacks biphenyl moiety |
| Methyl 2-bromobenzoate | Antimicrobial | Simpler structure |
| Methyl 3-(bromomethyl)benzoate | Varies by isomer | Different reactivity patterns |
| Methyl 4-(1-bromoethyl)benzoate | Varies by substituent | Different reactivity due to substituents |
| Methyl 2-(2-bromoethyl)benzoate | Alters reactivity | Similar core structure |
The unique biphenyl structure of this compound allows for additional functionalization sites, enhancing its utility in complex organic syntheses.
Case Studies and Experimental Data
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial and antioxidant activities. For instance, derivatives containing halogen substituents demonstrated stronger inhibitory actions against various microbial strains compared to standard drugs .
Cytotoxicity Assessments
Cytotoxicity studies conducted on cell lines such as HeLa and MCF-7 revealed that certain derivatives of this compound displayed promising IC50 values, indicating their potential as anticancer agents:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative A | 15.1 | HeLa |
| Derivative B | 18.6 | HeLa |
| Derivative C | 17.4 | MCF-7 |
| Derivative D | 20.7 | MCF-7 |
These findings suggest that modifications to the structure of this compound can significantly enhance its biological activity .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-[4-(bromomethyl)phenyl]benzoate?
- Methodology : The compound is typically synthesized via esterification of 2-[4-(bromomethyl)phenyl]benzoic acid with methanol under acidic catalysis. Alternatively, bromination of pre-formed methyl esters using reagents like in the presence of a radical initiator (e.g., AIBN) can introduce the bromomethyl group. For example, describes analogous ester synthesis via nucleophilic substitution or Suzuki coupling, yielding intermediates with bromomethyl functionalities. Reaction conditions (e.g., solvent: toluene, temperature: 60–80°C) and purification via column chromatography are critical for optimal yield and purity .
- Key Parameters :
- Purity: ≥98% (GC) as per commercial standards .
- Yield: Varies based on bromination efficiency (e.g., 53–86% in analogous reactions ).
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : and NMR verify the ester group () and bromomethyl () positions. and highlight NMR as a primary tool for structural confirmation .
- Gas Chromatography (GC) : Determines purity (≥98%) and detects volatile impurities .
- Melting Point : 52–57°C (experimental range) confirms crystalline consistency .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation, as brominated compounds may exhibit uncharacterized toxicity .
- Storage : Optimized conditions (e.g., dry, 2–8°C) to prevent decomposition; refer to manufacturer guidelines for updates .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling or alkylation reactions?
- Mechanistic Insight : The bromomethyl moiety () acts as an electrophilic alkylating agent, enabling nucleophilic substitution (e.g., with amines, thiols) or participation in Suzuki-Miyaura cross-coupling (if converted to a boronic ester). demonstrates analogous phenacyl bromides serving as photo-removable protecting groups, suggesting utility in controlled release systems .
- Case Study : In pharmaceutical synthesis, bromomethyl derivatives are intermediates for impurities like Loxoprofen Impurity 18, where alkylation of a propanoate scaffold is critical .
Q. What strategies mitigate stability challenges during storage or reaction conditions?
- Methodology :
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- Moisture Control : Use anhydrous solvents (e.g., toluene) and molecular sieves to avoid hydrolysis of the ester or bromomethyl groups .
- Thermal Stability : Avoid prolonged heating above 60°C; monitor via TGA/DSC for decomposition thresholds .
Q. How is this compound utilized in synthesizing heterocyclic or bioactive molecules?
- Applications :
- Heterocycle Synthesis : The bromomethyl group facilitates cyclization reactions. For instance, highlights phenacyl benzoates as precursors to oxazoles and benzoxazepines via condensation with nucleophiles (e.g., urea, thiourea) .
- Pharmaceutical Intermediates : Used in synthesizing antiviral or anti-inflammatory agents. details analogous esters in HIV-1 inhibitor development, emphasizing Suzuki coupling and microwave-assisted reactions for efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
